molecular formula C5H6N2O3 B6260035 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1255352-25-0

5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6260035
CAS RN: 1255352-25-0
M. Wt: 142.1
InChI Key:
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Description

5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O3 . It has a molecular weight of 142.11 . This compound is a solid at room temperature and is stored under nitrogen .


Synthesis Analysis

The synthesis of 5-hydroxy-1H-pyrazoles involves acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .


Molecular Structure Analysis

The molecular structure of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by five hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds . The polar surface area is 75 Å2 and the polarizability is 12.9±0.5 x 10-24 cm3 .


Physical And Chemical Properties Analysis

5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 351.0±27.0 °C at 760 mmHg, and a flash point of 166.1±23.7 °C . It has a molar refractivity of 32.4±0.5 cm3 and a molar volume of 90.8±7.0 cm3 .

Scientific Research Applications

Core Element in Various Sectors

Pyrazoles, including “5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They serve as a core element in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Biological Activities

Pyrazoles have been extensively highlighted for their diverse biological activities. They play roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them of substantial interest to researchers in the field of medicinal chemistry.

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This makes it a valuable tool in the creation of complex organic compounds.

Intermediates in Drug Molecules

Derivatives of pyrazoles are used as important intermediates in the preparation of drug molecules . This means that they play a crucial role in the development of new pharmaceuticals.

Synthesis of Natural Products

In addition to their role in drug development, pyrazole derivatives are also used in the laboratory synthesis of natural products . This allows scientists to produce these products in a controlled environment, which can be useful for research and development purposes.

Generation of Derivatives

The presence of ester functionality in pyrazoles offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties . This opens up a wide range of possibilities for the development of new compounds with potential applications in various fields.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-4(8)3(2-6-7)5(9)10/h2,6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZYZKCJNAKAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

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